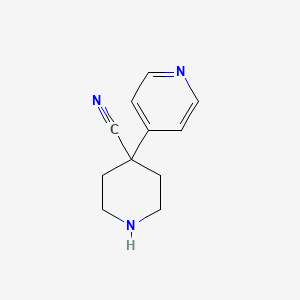

4-Piperidinecarbonitrile, 4-(4-pyridinyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Piperidinecarbonitrile, 4-(4-pyridinyl)-” is a chemical compound with the IUPAC name 4-(2-pyridinyl)-4-piperidinecarbonitrile . It has a molecular weight of 187.24 and its InChI code is 1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2 .

Synthesis Analysis

An effective method for the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of some pyridinecarbonitriles to the corresponding pyridyl- or piperidylmethylamines over a Pd/C catalyst was developed . The essence of this method is that the synthesis can be fine-tuned by simply adjusting the amount of acidic additive (H2SO4) based on whether the product to be prepared is pyridyl- or piperidylmethylamine .Molecular Structure Analysis

The molecular structure of “4-Piperidinecarbonitrile, 4-(4-pyridinyl)-” can be represented by the InChI code 1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “4-Piperidinecarbonitrile, 4-(4-pyridinyl)-” primarily involve its hydrogenation . The hydrogenation of pyridinecarbonitriles to the corresponding pyridyl- or piperidylmethylamines over a Pd/C catalyst has been reported .Physical And Chemical Properties Analysis

“4-Piperidinecarbonitrile, 4-(4-pyridinyl)-” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

“4-Piperidinecarbonitrile, 4-(4-pyridinyl)-” serves as an intermediate in organic synthesis. It’s used to synthesize various compounds, including pharmaceuticals and agrochemicals. The compound’s nitrile group can undergo various reactions, such as reduction to primary amines or transformation into carboxylic acids, amides, and other derivatives .

Catalysis

In catalysis, this compound has been utilized to fine-tune the chemoselectivity of the Pd-catalyzed hydrogenation of pyridinecarbonitriles. This process is crucial for preparing pyridyl- or piperidylmethylamines, which are valuable intermediates in the plastic, pharmaceutical, and herbicide industries .

Optoelectronic Devices

The compound’s derivatives have shown potential in optoelectronic devices due to their ability to exhibit semiconducting behavior. They are particularly advantageous for their light weight, flexibility, and ease of deposition over large areas. These properties are essential for applications in sensors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .

DNA Binding

Research has indicated that derivatives of “4-Piperidinecarbonitrile, 4-(4-pyridinyl)-” can bind to DNA. This property is significant for understanding the biological importance of these compounds and their potential use in medicinal chemistry for drug design .

Photoresponsive Materials

Derivatives of this compound have been synthesized for their photoresponsive properties. These materials are promising for high-density storage, fluorescence switching, and bioimaging. They exhibit significant photoreversible changes upon ultraviolet (UV) illumination, making them suitable for applications in fluorescent molecular switches and biological cell recognition .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 4-Piperidinecarbonitrile, 4-(4-pyridinyl)- are yet to be identified

Mode of Action

The exact mode of action of 4-Piperidinecarbonitrile, 4-(4-pyridinyl)- is currently unknown . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Piperidinecarbonitrile, 4-(4-pyridinyl)- . These factors can include pH, temperature, and the presence of other molecules, among others.

Eigenschaften

IUPAC Name |

4-pyridin-4-ylpiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-11(3-7-14-8-4-11)10-1-5-13-6-2-10/h1-2,5-6,14H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPCBXHJYVFYIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride](/img/structure/B3004858.png)

![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)

![2-Chloro-1-[2-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]propan-1-one](/img/structure/B3004862.png)

![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B3004863.png)

![[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol](/img/structure/B3004872.png)

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004875.png)

![N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide](/img/structure/B3004876.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)